molecular formula C20H20ClNO2 B12479543 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione

Cat. No.: B12479543
M. Wt: 341.8 g/mol
InChI Key: OCGIXRYPQDPEGM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have found wide applications in various fields of science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindole derivatives, including 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione, often involves multi-step processes. One common method is the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to isoindoles through dechlorinative/dephosphonative reactions . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, leading to the formation of isoindoles via nucleophilic attack and tautomerization .

Industrial Production Methods

Industrial production of isoindole derivatives typically employs scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation and solvent-free conditions has been explored to enhance reaction efficiency and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Isoindole derivatives, including 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are often catalyzed by transition metals like Rhodium (Rh) and Nickel (Ni) .

Common Reagents and Conditions

Common reagents used in these reactions include N-chloroimines, α-diazo-α-phosphonoacetates, and benzyl azides. Reaction conditions often involve the use of catalysts like Rh(III) and Ni(II), along with specific solvents and temperature controls .

Major Products Formed

The major products formed from these reactions are structurally unique isoindole derivatives, which can be further functionalized to enhance their properties for specific applications .

Scientific Research Applications

2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, leading to its observed effects. For example, its fluorescent properties are attributed to the selective activation of carbon-nitrogen triple bonds, resulting in aggregation-induced emission .

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione

InChI

InChI=1S/C20H20ClNO2/c21-15-9-1-2-10-16(15)22-19(23)17-13-7-3-5-11(13)12-6-4-8-14(12)18(17)20(22)24/h1-2,9-10,13-14,17-18H,3-8H2

InChI Key

OCGIXRYPQDPEGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=CC=C5Cl

Origin of Product

United States

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